N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a pyridinone moiety via a hydroxypropyl chain
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-11(10-19-8-4-3-7-14(19)21)9-17-15(22)16-18-12-5-1-2-6-13(12)23-16/h1-8,11,20H,9-10H2,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLBXXVGCLIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(CN3C=CC=CC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxypropyl chain and the pyridinone moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinone moiety can be reduced to a pyridine derivative.
Substitution: The benzo[d]thiazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the pyridinone moiety would produce a pyridine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the benzothiazole class, which has been extensively studied for its diverse biological activities. Benzothiazoles are recognized as vital pharmacophores due to their ability to interact with multiple biological targets, making them suitable for drug development.
Therapeutic Activities:
- Antimicrobial Properties: Benzothiazole derivatives exhibit notable antimicrobial activity, making them candidates for developing new antibiotics .
- Anticancer Effects: Research indicates that benzothiazole compounds can inhibit cancer cell proliferation, suggesting potential uses in cancer therapy .
- Neuroprotective Effects: Some derivatives have shown promise in treating neurodegenerative disorders, including amyotrophic lateral sclerosis, by providing neuroprotective benefits .
Biological Research
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide's structure allows it to engage in various biochemical interactions, which are crucial for understanding disease mechanisms and developing therapeutic strategies.
Case Studies:
- A study demonstrated that specific benzothiazole derivatives significantly reduced immobility time in animal models during forced swim tests, indicating potential antidepressant effects .
- Another investigation highlighted the compound's role in modulating dopamine receptors, which could be relevant in treating psychiatric disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Synthesis Overview:
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 2-Oxopyridine + Benzothiazole derivative | 65% |
| 2 | Hydroxylation | Hydroxylating agent (e.g., NaOH) | 70% |
| 3 | Purification | Crystallization from suitable solvent | 85% |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and pyridinone groups can form hydrogen bonds with biological molecules, while the benzo[d]thiazole core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide: shares structural similarities with other benzo[d]thiazole derivatives and pyridinone-containing compounds.
Benzo[d]thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pyridinone-containing compounds: These compounds are often used as chelating agents and have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- IUPAC Name: N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,3-benzothiazole-2-carboxamide
- Molecular Formula: C16H15N3O3S
- Molecular Weight: 345.37 g/mol
- CAS Number: 1797727-01-5
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding: The hydroxy and pyridinone groups can form hydrogen bonds with various biological macromolecules.
- Hydrophobic Interactions: The benzo[d]thiazole core interacts with hydrophobic regions of proteins, potentially modulating enzyme activity or receptor functions.
1. Anticancer Activity
Research indicates that compounds with thiazole and pyridine structures exhibit promising anticancer properties. In particular, studies have highlighted the following:
- Cytotoxicity Against Cancer Cell Lines: this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The MTT assay results showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It acts as a multi-target-directed metal chelator, potentially reducing oxidative stress and preventing neuronal death .
3. Anticonvulsant Activity
Preliminary studies suggest that the compound may exhibit anticonvulsant effects, similar to other thiazole derivatives. The structure–activity relationship (SAR) indicates that modifications to the thiazole moiety can enhance anticonvulsant properties .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Thiazole Derivatives: A study demonstrated that thiazole-containing compounds showed enhanced apoptosis in cancer cells compared to controls, indicating a potential for developing new anticancer therapies .
- Neuroprotective Hybrid Compounds: Research on tacrine-deferiprone hybrids revealed that compounds with similar structural motifs provided neuroprotection in neuroblastoma cells, suggesting that this compound could have similar effects .
Q & A
Basic Research Question
- Spectroscopic Characterization : Use H/C NMR to confirm backbone structure and substituent positions. For example, the benzo[d]thiazole carbonyl signal typically appears at ~165–170 ppm in C NMR .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) ensures molecular formula accuracy, with deviations <5 ppm .
- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard, targeting ≥95% purity .
Advanced Consideration : For polymorphic forms or hydrate/solvate identification, pair X-ray crystallography with differential scanning calorimetry (DSC) .
What experimental strategies mitigate low yields during the coupling of benzo[d]thiazole and pyridinone intermediates?
Advanced Research Question
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing transition states .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in carboxamide formation .
- Temperature Control : Reactions performed at 0–5°C reduce side-product formation during sensitive steps (e.g., amine acylation) .
Data Contradiction Example : If NMR indicates unreacted starting material despite prolonged reaction times, consider alternative coupling agents (e.g., HATU over EDC) .
How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
- Target Validation : Reassess molecular docking assumptions (e.g., protein flexibility, solvation effects) using MD simulations .
- Metabolic Stability : Evaluate if the hydroxypropyl group undergoes rapid phase I/II metabolism using liver microsome assays, which may explain reduced in vivo efficacy .
- Off-Target Screening : Perform kinome-wide profiling to identify unintended interactions, especially with kinases sharing structural homology to the target .
What biological assays are appropriate for preliminary evaluation of therapeutic potential?
Basic Research Question
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values <10 µM indicating promising activity .
- Enzyme Inhibition : Test against kinases or inflammatory mediators (e.g., COX-2) via fluorometric or ELISA-based assays .
- Antimicrobial Activity : Use broth microdilution assays for bacterial/fungal strains, comparing MIC values to standard antibiotics .
Advanced Consideration : For mechanistic studies, employ CRISPR-Cas9 knockouts of suspected targets to confirm pathway involvement .
How does the 2-oxopyridin-1(2H)-yl group influence the compound's physicochemical properties?
Advanced Research Question
- Solubility : The lactam ring enhances water solubility via hydrogen bonding, but logP calculations (e.g., using MarvinSuite) may predict partitioning behavior .
- Stability : Assess hydrolytic susceptibility under physiological pH (1.2–7.4) via accelerated stability studies. The pyridinone ring is prone to oxidation, requiring antioxidant stabilizers in formulation .
What derivative design strategies improve target selectivity?
Advanced Research Question
- Bioisosteric Replacement : Substitute the pyridinone ring with isoquinolinone or quinazolinone to modulate binding pocket interactions .
- Side-Chain Functionalization : Introduce sulfonamide or urea groups at the hydroxypropyl position to enhance hydrogen-bonding with residues like Asp or Glu .
- Prodrug Approaches : Mask the hydroxyl group as an ester to improve bioavailability, with enzymatic cleavage restoring activity .
How can computational modeling guide SAR (Structure-Activity Relationship) studies?
Advanced Research Question
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification, validated by SPR (Surface Plasmon Resonance) .
- ADMET Prediction : Use QikProp to estimate permeability (Caco-2), cytochrome inhibition, and hERG liability early in optimization .
What analytical techniques confirm the absence of genotoxic impurities in batch synthesis?
Advanced Research Question
- LC-MS/MS : Detect trace impurities (e.g., alkylating agents) at ppm levels using MRM (Multiple Reaction Monitoring) .
- Ames Test : Perform bacterial reverse mutation assays to rule out mutagenicity from residual intermediates .
How should researchers handle conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
